6-(4-Hydroxyphenyl)piperidin-2-one, a compound belonging to the piperidinone class, is characterized by a piperidine ring substituted with a hydroxyphenyl group. This compound has attracted attention due to its potential therapeutic applications, particularly in the fields of pharmacology and medicinal chemistry. The presence of the hydroxyphenyl moiety enhances the compound's biological activity, making it a subject of interest for drug development.
The synthesis of 6-(4-Hydroxyphenyl)piperidin-2-one can be traced back to various synthetic methodologies that have been documented in scientific literature. The compound is often synthesized through modifications of existing piperidinone derivatives, utilizing various reagents and solvents to achieve the desired structure.
6-(4-Hydroxyphenyl)piperidin-2-one is classified under:
The synthesis of 6-(4-Hydroxyphenyl)piperidin-2-one can be achieved through several methods, including:
In one documented method, the reaction involves refluxing glyoxylic acid with substituted acetophenones in the presence of ammonium hydroxide, followed by treatment with hydrazine hydrate to form intermediates. The final product is obtained by further cyclization with piperidine derivatives .
The molecular structure of 6-(4-Hydroxyphenyl)piperidin-2-one features:
The molecular formula is , with a molecular weight of approximately 189.23 g/mol. The compound exhibits specific spectral properties that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
6-(4-Hydroxyphenyl)piperidin-2-one can participate in various chemical reactions, including:
For instance, when treated with strong oxidizing agents, the hydroxy group may be converted into a carbonyl group, altering the compound's reactivity and biological properties .
The mechanism of action for 6-(4-Hydroxyphenyl)piperidin-2-one involves its interaction with biological targets, potentially acting as a modulator for various receptors in the central nervous system. Its structural similarity to known pharmacophores suggests it may influence neurotransmitter pathways.
Research indicates that compounds within this class exhibit varying degrees of affinity for opioid receptors, suggesting potential analgesic properties . The presence of the hydroxy group likely enhances binding affinity through hydrogen bonding interactions.
Relevant analyses often include spectroscopic methods to determine purity and structural integrity, such as IR spectroscopy showing characteristic peaks for hydroxyl and carbonyl groups .
6-(4-Hydroxyphenyl)piperidin-2-one has potential applications in:
Research continues to explore its efficacy and mechanisms, contributing valuable insights into its potential therapeutic roles .
Catalytic hydrogenation represents a cornerstone strategy for constructing the piperidine core of 6-(4-hydroxyphenyl)piperidin-2-one. This method typically involves the reduction of pyridine precursors under heterogeneous metal catalysis. Recent advances have focused on optimizing catalyst systems to enhance stereoselectivity and functional group tolerance. Beller et al. developed a heterogeneous cobalt catalyst supported on titanium nanoparticles, enabling pyridine hydrogenation in aqueous media without acidic additives—a significant improvement for acid-sensitive substrates. This system achieved near-quantitative yields for cis-3,5-disubstituted piperidines, relevant to 6-aryl piperidinone synthesis [2] [4].
Palladium-catalyzed hydrogenation has proven particularly effective for cis-selective reduction of fluorinated pyridines, with axial fluorine orientation preserved in >90% of products. Glorius et al. demonstrated that Pd/C in ethanol at 50°C and 20 bar H₂ efficiently reduced 3-fluoro-4-phenylpyridine derivatives to the corresponding piperidines with >20:1 cis/trans selectivity. This chemoselectivity was maintained even in the presence of reducible groups like alkenes and halogens when water was introduced as a co-solvent, generating hydroxypiperidine intermediates convertible to piperidinones [4] [7].
Table 1: Catalyst Performance in Piperidine Hydrogenation
| Catalyst System | Conditions | Substrate Scope | Yield (%) | cis:trans Selectivity |
|---|---|---|---|---|
| Co/TiO₂ (Beller) | H₂O, 80°C, 50 bar H₂ | 3-alkyl/aryl pyridines | 92–98 | >15:1 |
| Pd/C (Glorius) | EtOH/H₂O, 50°C, 20 bar H₂ | 3-fluoro-4-arylpyridines | 85–94 | >20:1 |
| Ru/Al₂O₃ (Usuki) | iPrOH, rt, 10 bar H₂ | 2,6-disubstituted pyridines | 78–88 | 8:1–12:1 |
| Ni silicide (Beller) | THF, 70°C, 30 bar H₂ | Electron-deficient pyridines | 65–82 | >10:1 |
¹Reaction parameters optimized for 2.0 mmol scale; ²Selectivity determined by ¹⁹F NMR
Key optimization parameters include:
Mannich-type condensations provide direct access to 2,6-diarylpiperidin-4-ones—precursors to 6-(4-hydroxyphenyl)piperidin-2-one—through a one-pot, three-component reaction. Hemalatha et al. pioneered an eco-friendly protocol using glucose-urea deep eutectic solvent (DES) as reaction medium. The DES was prepared by combining glucose (3g) and urea (2g) with water (5mL), forming a hydrogen-bonded complex that remains liquid at room temperature. This system catalyzes the condensation of ketones (e.g., acetone), 4-hydroxybenzaldehyde, and ammonium acetate to furnish 2,6-bis(4-hydroxyphenyl)piperidin-4-ones in 82–94% yield with excellent atom economy [1].
The reaction proceeds through initial Knoevenagel condensation between the ketone and aldehyde, followed by Michael addition of ammonia and subsequent ring closure. DES enhances this process through:
Table 2: Mannich Condensation in DES vs. Conventional Media
| Parameter | Glucose-Urea DES | Ethanol/AcOH | Aqueous HCl |
|---|---|---|---|
| Reaction Time (h) | 2.5–3.5 | 6–8 | 1.5–2 |
| Yield Range (%) | 82–94 | 65–78 | 70–85 |
| Byproducts | <5% | 10–15% (aldol adducts) | 15–30% (phenolic decomposition) |
| Temperature (°C) | 80 | Reflux | 70 |
| Workup Procedure | Filtration, water wash | Column chromatography | Neutralization, extraction |
Optimization studies revealed critical parameters:
Stereocontrol in 6-(4-hydroxyphenyl)piperidin-2-one derivatives is critical for biological activity modulation. Two dominant strategies have emerged: catalytic asymmetric hydrogenation and chiral auxiliary-mediated alkylation. Qu et al. achieved enantioselective reduction of 2-substituted pyridinium salts using Ir(I) catalysts bearing P,N-ligands (e.g., (R)-BINAP-pyridine), affording 2-arylpiperidines with >95% ee. The mechanism involves outer-sphere hydride transfer followed by stereodetermining protonation of an enamine intermediate. This method enabled gram-scale synthesis of (S)-6-(4-hydroxyphenyl)piperidin-2-one in 89% yield and 97% ee, a key intermediate for 11β-hydroxysteroid dehydrogenase inhibitors [4] [7].
For C-3 functionalization, rhodium-catalyzed conjugate addition to Δ¹,⁶-piperidin-2-ones provides stereoselective access to 3,5-disubstituted derivatives. Grygorenko et al. demonstrated that Rh(COD)₂BF₄/(R)-BINAP catalyzes phenylboronic acid addition to N-Boc-protected 6-(4-hydroxyphenyl)piperidin-2-one, yielding trans-3-phenyl derivatives with 19:1 dr. The stereochemical outcome is governed by:
Table 3: Stereoselective Functionalization Methods
| Method | Catalyst/Reagent | Product Stereochemistry | ee/dr | Yield (%) |
|---|---|---|---|---|
| Asymmetric hydrogenation | Ir/(R)-BINAP-pyridine | (S)-2-arylpiperidin-2-one | 95–97% ee | 85–89 |
| Rh-catalyzed conjugate addition | Rh(COD)₂BF₄/(R)-BINAP | trans-3,5-diarylpiperidinone | 19:1 dr | 78–83 |
| Enzymatic desymmetrization | Lipase PS-CALB | (R)-3-hydroxy-6-arylpiperidinone | 99% ee | 70–75 |
| Diastereoselective alkylation | LDA/(−)-sparteine | cis-3-alkyl-6-arylpiperidinone | 15:1 dr | 65–72 |
Recent innovations include enzymatic desymmetrization of prochiral 3,5-bis(hydroxymethyl) derivatives using lipase PS-CALB in vinyl acetate, providing (R)-3-hydroxymethyl-6-(4-hydroxyphenyl)piperidin-2-one in 99% ee. The enzymatic process operates at ambient temperature without protection of the phenolic OH, highlighting its functional group compatibility [4] [7].
The phenolic moiety of 6-(4-hydroxyphenyl)piperidin-2-one serves as a versatile handle for structural diversification. Regioselective electrophilic halogenation occurs exclusively ortho to the hydroxyl group due to its strong directing effect. Treatment with N-bromosuccinimide (NBS) in DMF at 0°C furnishes 6-(3-bromo-4-hydroxyphenyl)piperidin-2-one in 92% yield, while maintaining the lactam ring integrity. This regioselectivity persists even with sterically demanding electrophiles like 2-iodoxybenzoic acid, providing ortho-quinone derivatives that serve as Michael acceptors for nucleophilic additions [4] [7].
Suzuki-Miyaura cross-coupling expands molecular diversity through biaryl formation. Palladium-catalyzed coupling of 6-(4-hydroxy-3-iodophenyl)piperidin-2-one with arylboronic acids proceeds efficiently under aqueous conditions. Optimization studies identified Pd(OAc)₂/XPhos as the optimal catalytic system in aqueous DMF (3:1) with K₂CO₃ base, yielding 3'-substituted biaryl derivatives in 75–94% yield. Noteworthy is the compatibility with the piperidinone NH group, eliminating the need for protective groups [4] [7].
Table 4: Post-Synthetic Modifications of the Aryl Substituent
| Transformation | Reagents/Conditions | Key Products | Yield (%) | Applications |
|---|---|---|---|---|
| Regioselective bromination | NBS (1.05 eq), DMF, 0°C, 2h | 6-(3-bromo-4-hydroxyphenyl)piperidin-2-one | 88–92 | Suzuki coupling precursor |
| O-Alkylation | K₂CO₃, alkyl bromide, acetone, reflux | 6-(4-alkoxyphenyl)piperidin-2-one | 80–86 | Lipophilicity modulation |
| Suzuki coupling | Pd(OAc)₂ (5 mol%), XPhos (10 mol%) | 6-[3'-(pyridin-3-yl)-4'-hydroxyphenyl] | 75–94 | Bidentate metal chelators |
| K₂CO₃, aq. DMF (3:1), 80°C | piperidin-2-one | |||
| Diazonium coupling | NaNO₂/HCl, then β-naphthol, 0–5°C | Azo dyes with extended conjugation | 60–68 | Fluorescent probes |
| Mitsunobu reaction | DEAD, PPh₃, thiophenol, THF | 6-(4-phenylthiophenyl)piperidin-2-one | 72–78 | Radiolabeling precursors |
The phenolic OH also participates in Mitsunobu reactions with thiophenol to form thioether derivatives—valuable precursors for radiolabeling with ³⁵S. Additionally, chemoselective O-alkylation using alkyl bromides and potassium carbonate in acetone installs alkoxy groups that enhance blood-brain barrier penetration. These modifications demonstrate how strategic functionalization of the 4-hydroxyphenyl group tailors physicochemical properties for specific applications while preserving the core piperidinone pharmacophore [4] [7].
CAS No.: 152405-02-2
CAS No.: 1246815-51-9
CAS No.:
CAS No.: